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molecular formula C31H38Cl2N6O3S2 B8283717 Ethyl 1-(3-chloro-5-((4-(4-chlorothiophen-2-yl)-5-(4-cyclohexylpiperazin-1-yl)thiazol-2-yl)carbamoyl)pyridin-2-yl)piperidine-4-carboxylate

Ethyl 1-(3-chloro-5-((4-(4-chlorothiophen-2-yl)-5-(4-cyclohexylpiperazin-1-yl)thiazol-2-yl)carbamoyl)pyridin-2-yl)piperidine-4-carboxylate

Cat. No. B8283717
M. Wt: 677.7 g/mol
InChI Key: ZJPGKQRKCHDVOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07638536B2

Procedure details

To a solution of 30 mg of the compound of Example 13 in 1 ml of MeOH, 0.12 ml of 1M NaOH aq. was added at room temperature, and the mixture was stirred for 24 hours. After the solvent was evaporated under reduced pressure, the obtained residue was dissolved in 5 ml of EtOAc, 0.2 ml of 1M HCl was added thereto, and the mixture was stirred for a while. Then, the solvent was evaporated under reduced pressure and washed with diethylether to obtain 20 mg of 1-(3-chloro-5-{[4-(4-chlorothiophen-2-yl)-5-(4-cyclohexylpiperazin-1-yl)thiazol-2-yl]carbamoyl}pyridin-2-yl)piperidine-4-carboxylic acid hydrochloride.
Quantity
30 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
0.12 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([CH:6]1[CH2:11][CH2:10][N:9]([C:12]2[C:17]([Cl:18])=[CH:16][C:15]([C:19](=[O:44])[NH:20][C:21]3[S:22][C:23]([N:32]4[CH2:37][CH2:36][N:35]([CH:38]5[CH2:43][CH2:42][CH2:41][CH2:40][CH2:39]5)[CH2:34][CH2:33]4)=[C:24]([C:26]4[S:27][CH:28]=[C:29]([Cl:31])[CH:30]=4)[N:25]=3)=[CH:14][N:13]=2)[CH2:8][CH2:7]1)=[O:5])C>CO.[OH-].[Na+]>[ClH:18].[Cl:18][C:17]1[C:12]([N:9]2[CH2:8][CH2:7][CH:6]([C:4]([OH:5])=[O:3])[CH2:11][CH2:10]2)=[N:13][CH:14]=[C:15]([C:19](=[O:44])[NH:20][C:21]2[S:22][C:23]([N:32]3[CH2:37][CH2:36][N:35]([CH:38]4[CH2:43][CH2:42][CH2:41][CH2:40][CH2:39]4)[CH2:34][CH2:33]3)=[C:24]([C:26]3[S:27][CH:28]=[C:29]([Cl:31])[CH:30]=3)[N:25]=2)[CH:16]=1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
30 mg
Type
reactant
Smiles
C(C)OC(=O)C1CCN(CC1)C1=NC=C(C=C1Cl)C(NC=1SC(=C(N1)C=1SC=C(C1)Cl)N1CCN(CC1)C1CCCCC1)=O
Name
Quantity
1 mL
Type
solvent
Smiles
CO
Name
Quantity
0.12 mL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the solvent was evaporated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the obtained residue was dissolved in 5 ml of EtOAc
ADDITION
Type
ADDITION
Details
0.2 ml of 1M HCl was added
STIRRING
Type
STIRRING
Details
the mixture was stirred for a while
CUSTOM
Type
CUSTOM
Details
Then, the solvent was evaporated under reduced pressure
WASH
Type
WASH
Details
washed with diethylether

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
Cl.ClC=1C(=NC=C(C1)C(NC=1SC(=C(N1)C=1SC=C(C1)Cl)N1CCN(CC1)C1CCCCC1)=O)N1CCC(CC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 20 mg
YIELD: CALCULATEDPERCENTYIELD 131.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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